2-amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-Amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a tert-butyl group at position 6, an amino group at position 2, and a 4-methylbenzyl carboxamide moiety at position 2.
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-13-5-7-14(8-6-13)12-23-20(24)18-16-10-9-15(21(2,3)4)11-17(16)25-19(18)22/h5-8,15H,9-12,22H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZQZWASYVJWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 725226-64-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₂OS
- Molecular Weight : 342.51 g/mol
- Structural Characteristics : The compound features a benzothiophene core, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. It has been suggested that the benzothiophene structure can interact with DNA and disrupt replication processes.
- Case Study : In vitro studies have shown that related benzothiophene derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications to the side chains can enhance potency against these cells.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented:
- Activity Against Pathogens : Research indicates that derivatives of benzothiophene demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Research Findings : A study revealed that modifications in the amino group significantly increased antimicrobial efficacy, suggesting that the presence of a tert-butyl group enhances solubility and membrane penetration.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
The biological activity of 2-amino derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : The planar structure allows for intercalation between DNA bases, potentially leading to cytotoxic effects.
- Cell Signaling Modulation : They may influence signaling pathways such as apoptosis and cell cycle regulation.
Safety and Toxicology
While promising in terms of biological activity, safety assessments are crucial:
- Toxicity Studies : Preliminary toxicity studies suggest that while the compound exhibits low acute toxicity, long-term effects remain to be fully characterized.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its unique combination of a benzothiophene moiety and amide functionality suggests possible interactions with various biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of benzothiophene exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that compounds similar to 2-amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce apoptosis in breast cancer cells through the modulation of apoptosis-related proteins .
Neuropharmacology
The compound's potential neuroprotective effects have garnered attention in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in treating conditions like Alzheimer's disease.
Case Study: NMDA Receptor Modulation
Research has highlighted the role of compounds that interact with NMDA receptors in neuroprotection. The modulation of these receptors can prevent excitotoxicity associated with neurodegenerative diseases . Specifically, compounds with similar structures have shown promise in reducing neuronal damage in experimental models of Alzheimer's disease .
GPCR Targeting
G protein-coupled receptors (GPCRs) are critical targets in drug discovery. The compound's structure suggests it may interact with various GPCRs, offering a pathway for developing new therapeutic agents.
Data Table: GPCR Interaction Profiles
| Compound Name | Target GPCR | Effect | Reference |
|---|---|---|---|
| This compound | NMDA | Antagonist | |
| Similar Benzothiophene Derivative | D2 Dopamine | Agonist |
Synthesis and Evaluation
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Various synthetic routes have been documented to produce high-quality derivatives suitable for biological testing.
Synthesis Example
A common synthetic route includes the formation of the benzothiophene core followed by amide bond formation with tert-butyl and methylbenzyl groups. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs, differing primarily in substituents at positions 6 (tert-butyl vs. methyl or other groups) and the benzyl carboxamide moiety. Below is a comparative analysis based on structural, physicochemical, and pharmacological data inferred from related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects at Position 6 :
- The tert-butyl group in the target compound enhances lipophilicity and steric bulk compared to the methyl group in Analog 1. This may improve membrane permeability but reduce aqueous solubility .
- In Analog 2, the ethylphenyl substitution replaces the methylbenzyl group, increasing hydrophobicity but leading to discontinuation, possibly due to toxicity or poor pharmacokinetics .
Benzyl Group Modifications: The 4-methylbenzyl group in the target compound balances lipophilicity and metabolic stability.
Hydrogen-Bonding and Crystal Packing: The amino and carboxamide groups in all analogs facilitate hydrogen bonding, critical for crystal lattice stability (as per general principles in ) .
Pharmacological Implications :
- Structural variations correlate with functional outcomes: tert-butyl analogs (target compound, Analog 2) may exhibit prolonged half-lives but face formulation challenges, whereas methyl/piperazine derivatives (Analogs 1, 3, 4) prioritize solubility and target engagement .
Notes
- Discontinued Analogs : Analog 2 (CAS 588714-57-2) was discontinued, underscoring the importance of substituent optimization in drug development .
- Hydrogen-Bonding Patterns: The amino-carboxamide scaffold likely forms graph-set motifs (e.g., R$_2$$^2$(8) rings) as described in , influencing both crystallinity and biological interactions .
Q & A
Q. How can researchers optimize the synthesis of 2-amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of the benzothiophene core, tert-butyl group introduction, and carboxamide coupling. Key steps:
- Use N-benzyl protection to prevent side reactions during tert-butyl substitution .
- Employ lithium aluminum hydride (LiAlH₄) for selective reductions and sodium hydroxide (NaOH) for controlled hydrolysis of intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–5°C for sensitive steps) to minimize degradation .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at C6, benzyl group at N) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₉N₂OS requires exact mass 367.1927) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the tetrahydrobenzothiophene core .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Perform molecular docking to predict binding affinities to target proteins (e.g., enzymes relevant to neurodegenerative diseases) .
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability of the tert-butyl group in hydrophobic pockets .
- Validate predictions with quantitative structure-activity relationship (QSAR) models, incorporating electronic parameters (Hammett constants) of substituents .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Cross-validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to distinguish direct target effects from off-target toxicity .
- Purity verification : Use HPLC (>98% purity) to rule out impurities as confounding factors .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Modify substituents : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to probe electronic effects .
- Evaluate steric effects : Compare tert-butyl (C6) with smaller alkyl groups (e.g., isopropyl) to assess bulk tolerance in target binding pockets .
- Assay selection : Use in vitro enzyme inhibition (IC₅₀) and in silico ADMET profiling to prioritize candidates .
Q. What experimental approaches address pharmacokinetic challenges (e.g., metabolic instability)?
- Methodological Answer :
- Liver microsome assays : Quantify metabolic stability using LC-MS to identify vulnerable sites (e.g., benzothiophene ring oxidation) .
- Pro-drug strategies : Introduce ester groups at the carboxamide moiety to enhance solubility and delay hydrolysis .
- Plasma protein binding assays : Use equilibrium dialysis to assess unbound fraction availability .
Q. How to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target identification : Apply chemical proteomics (e.g., affinity chromatography with immobilized compound) .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects .
- Biophysical validation : Surface plasmon resonance (SPR) confirms direct binding kinetics to putative targets .
Theoretical and Methodological Frameworks
Q. Which theoretical frameworks are applicable to studying this compound’s bioactivity?
- Methodological Answer :
- Enzyme-substrate models : Apply Michaelis-Menten kinetics to inhibition constants (Kᵢ) derived from Lineweaver-Burk plots .
- Free-energy perturbation (FEP) : Calculate binding free energy differences between analogs using Schrödinger’s FEP+ module .
- Network pharmacology : Integrate omics data to identify polypharmacology effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
